molecular formula C19H15F3O3S2 B1354313 Triphenylsulfonium triflate CAS No. 66003-78-9

Triphenylsulfonium triflate

Cat. No. B1354313
CAS RN: 66003-78-9
M. Wt: 412.4 g/mol
InChI Key: FAYMLNNRGCYLSR-UHFFFAOYSA-M
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Description

Chemical Reactions Analysis

b. Charge Carrier Mobility Enhancement

Triphenylsulfonium triflate can be incorporated into conjugated polymers used in organic light-emitting diodes (OLEDs). It improves charge injection and transport due to its ionic nature and favorable alignment with polymer energy levels. The presence of mobile anions influences the energetics at the polymer/anode interface, facilitating hole injection, while the triphenylsulfonium cations act as electron transport sites .

Scientific Research Applications

Photoinitiators and Photochemistry

  • Cationic Photoinitiators: Triphenylsulfonium triflate, among other triphenylsulfonium salts, has been studied for its photochemistry. When irradiated in solution or solid state, it forms various photoproducts, such as phenylthiobiophenyls and diphenylsulfide, through in-cage fragmentation-recombination and cage-escape reactions. This indicates its potential as a photoinitiator in various applications (Hacker, Leff, & Dektar, 1990).

Optoelectronic Characteristics

  • Polymer Light Emitting Devices: The addition of triphenylsulfonium salts to the emitting layer of polymer light-emitting diodes (PLEDs)

enhances charge injection and transport, partly due to ionic effects and π-conjugation in the phenyl rings of the cation. Different counter anions in these salts can significantly influence the performance of PLEDs, affecting operational voltage and luminance, and influencing the emission color and efficiency (Georgiadou et al., 2013).

Material Science and Polymer Modification

  • Polyaniline Doping: Triphenylsulfonium triflate has been used as a photo acid generator for adjusting the work function of polyaniline in solid state. This application is significant for electronic materials, indicating a change in the electronic structure of polyaniline upon irradiation, which could have implications for electronic device fabrication (Potje-Kamloth et al., 2002).

Resists and Electron Impact Reactions

  • Electron Beam Sensitized Resists: Triphenylsulfonium triflate, when used in resists and exposed to electron beams, undergoes various reactions producing volatile products like diphenyl sulfide and benzene. This highlights its potential application in resist technology for lithography and other microfabrication techniques (Haller & Stewart, 1991).

properties

IUPAC Name

trifluoromethanesulfonate;triphenylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYMLNNRGCYLSR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886569
Record name Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1)
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Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylsulfonium triflate

CAS RN

66003-78-9
Record name Triphenylsulfonium triflate
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Record name Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1)
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Record name Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1)
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Record name Triphenylsulfonium triflate
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Record name Triphenylsulfonium triflate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 200 ml of benzene were dissolved 21.1 g (0.1 mol) of diphenylsulfoxide, and 42.0 g (0.2 mol) of trifluoroacetic acid anhydride were added dropwise thereto at 0 to 5° C., followed by stirring and stirred at 0 to 5° C. for 30 minutes. And then, 15.0 g (0.1 mol) of trifluoromethane sulfonic acid were added dropwise thereto at 0 to 5° C. and allowed to react with stirring at 0 to 20° C. for 3 hours. After completion of the reaction, 500 ml of n-hexane was poured into the resultant and the obtained oily substance separated by decantation was crystallized from methylene chloride/n-hexane, followed by filtration and drying, to give 37.9 g (yield: 92%) of triphenylsulfonium trifluoromethanesulfonate as a white crystal.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
21.1 g
Type
reactant
Reaction Step Three
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.0 g of phenyl sulfoxide dissolved in 20 mL dichloromethane was cooled to -78° C. and then, 2.3 mL trimethylsilyl triflate was slowly added to the mixture for more than 5 minutes. The reacting mixture was stirred at the same temperature for 10 minutes and with the gradual increase of reaction temperature, stirred at 0° C. for 30 minutes. The solution was again cooled to -78° C. and 10 mL tetrahydrofuran solution of 2.0 M phenyl magnesium bromide was slowly added to the reacting solution. The reacting mixture was stirred at the same temperature for 30 minutes and further stirred at 0° C. for 30 minutes. The reaction was completed in 30 mL of 3% triflic acid aqueous solution. The reactant was diluted with 200 mL ether and extracted two times with 30 mL of triflic acid aqueous solution. The aqueous solution, so extracted, was further extracted three times with 30 mL chloroform. After collection of the organic layer, the solution was dried over anhydrous Na2SO4 and filtrated to remove the solvent. Thus, 1.9 g of triphenyl sulfonium triflate (yield: 50%) was obtained as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A flask was charged with 2.0 g (4.8 mmol) of diphenyliodonium triflate, 0.93 g (5.0 mmol) diphenyl sulfide and 37 mg of copper benzoate. The mixture was heated under argon for 3 h (bath 125° C.). After cooling, the mixture was triturated with hot ether and stirred 1 h. The solid was filtered and recrystallized from 1:1 butyl acetate-isopropanol (1.6 g, 80%, mp 134°-6° C.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
37 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylsulfonium triflate
Reactant of Route 2
Triphenylsulfonium triflate
Reactant of Route 3
Triphenylsulfonium triflate
Reactant of Route 4
Triphenylsulfonium triflate
Reactant of Route 5
Triphenylsulfonium triflate
Reactant of Route 6
Triphenylsulfonium triflate

Citations

For This Compound
868
Citations
JL Dektar, NP Hacker - Journal of the American Chemical Society, 1990 - ACS Publications
… An aliquot of a 0.01 M solution of triphenylsulfonium triflate (1-Tf) in acetonitrile was irradiated in a quartz tube for several minutes by using a Rayonet reactor equipped with RPR-2540 …
Number of citations: 384 pubs.acs.org
JL Dektar, NP Hacker - The Journal of Organic Chemistry, 1988 - ACS Publications
… Irradiation of a N2-purged 0.01 M acetone solution of triphenylsulfonium triflate (1) in a … Furthermore, irradiation of acetonitrile solutions of triphenylsulfonium triflate saturated with oxygen…
Number of citations: 111 pubs.acs.org
M Höfer, R Liska - Journal of Polymer Science Part A: Polymer …, 2009 - Wiley Online Library
… Triphenylsulfonium triflate and diphenyliodonium bromide were converted to TPS and DPI following the procedure for ion exchange described below. …
Number of citations: 19 onlinelibrary.wiley.com
S Nagahara, M Wakita, T Iwamoto, T Kozawa… - 2000 - osti.gov
… The solutions of triphenylsulfonium triflate (Ph3S+CF3SO3-: TPS-Tf) in acetonitrile were irradiated with electron beams. Nanosecond time resolved absorption spectroscopy was done …
Number of citations: 2 www.osti.gov
DG Georgiadou, LC Palilis, M Vasilopoulou, G Pistolis… - RSC …, 2012 - pubs.rsc.org
… In this work, we showed that triphenylsulfonium triflate can be easily incorporated at high … The triphenylsulfonium triflate salt presented in this work can act as a model compound for …
Number of citations: 10 pubs.rsc.org
K Okamoto, T Ishida, H Yamamoto, T Kozawa… - Chemical physics …, 2016 - Elsevier
Pulse radiolysis of highly concentrated poly(4-hydroxystyrene) (PHS) solutions in cyclohexanone and p-dioxane was performed both with and without an onium-type photoacid …
Number of citations: 7 www.sciencedirect.com
O Kwon, AD Sagar, HN Kang, HM Kim… - … of Nanoscience and …, 2014 - ingentaconnect.com
… In our previous studies, triphenylsulfonium triflate was bound to poly benzyl methacrylate (PBMA) and used to fabricate a pattern by using AFM lithography.Polymer-bound PAG resist …
Number of citations: 2 www.ingentaconnect.com
S Tagawa, S Nagahara, T Iwamoto… - Advances in resist …, 2000 - spiedigitallibrary.org
The difference in photochemistry and radiation chemistry of sulfonium salt acid generator was investigated by product analysis and time resolved spectroscopic methods for chemically …
Number of citations: 169 www.spiedigitallibrary.org
RD Miller, AF Renaldo, H Ito - The Journal of Organic Chemistry, 1988 - ACS Publications
… In the preparation of triphenylsulfonium triflate, the yield of product was significantly improved by the use of phenyllithium rather than phenylmagnesium bromide (entry 3). This result is …
Number of citations: 55 pubs.acs.org
Y Matsui, H Sugawara, S Seki, T Kozawa… - Applied physics …, 2008 - iopscience.iop.org
… In this work, we have focused on the reaction of Ph2S þ, which is one of the major intermediates in the photolysis of triphenylsulfonium triflate. It was revealed that the difference in …
Number of citations: 10 iopscience.iop.org

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